molecular formula C10H5F15O3 B12089934 Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12089934
M. Wt: 458.12 g/mol
InChI Key: YBYISHZNYTUMQF-UHFFFAOYSA-N
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Description

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate (abbreviated as HFIP-PFHC) is a fluorinated carbonate ester characterized by a highly fluorinated alkyl chain and a hexafluoroisopropyl (HFIP) group. This compound is notable for its hydrophobicity, chemical stability, and applications in advanced materials, such as coatings, surfactants, and specialty polymers. The combination of perfluorinated segments and the HFIP group enhances its resistance to solvents, thermal degradation, and surface adhesion properties .

Properties

Molecular Formula

C10H5F15O3

Molecular Weight

458.12 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C10H5F15O3/c11-5(12,8(19,20)9(21,22)10(23,24)25)1-2-27-4(26)28-3(6(13,14)15)7(16,17)18/h3H,1-2H2

InChI Key

YBYISHZNYTUMQF-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OC(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Hexafluoroisopropanol (HFIP)

HFIP ((CF₃)₂CHOH) is a critical precursor for the hexafluoroisopropyl group. Industrial production typically follows two routes:

Hexafluoroacetone (HFA) Hydrogenation

Hexafluoroacetone (HFA) is hydrogenated catalytically in gas- or liquid-phase systems:

  • Gas-phase method : HFA and H₂ pass through a fixed-bed reactor with catalysts like Cu/Cr oxides at 250–375°C. Yields exceed 90%, but side reactions (e.g., dehydration) require precise temperature control.

  • Liquid-phase method : Noble metal catalysts (Pd, Pt) enable hydrogenation at lower temperatures (50–150°C) under high pressure (5–20 bar). This method avoids thermal degradation but faces challenges in continuous operation.

Hexachloroacetone Fluorination

Hexachloroacetone reacts with anhydrous HF over chromium- or aluminum-based catalysts at 200–310°C. The process generates HCl as a byproduct, which is removed via distillation. The resultant HFA is then hydrogenated to HFIP.

Key Data :

ParameterGas-Phase HydrogenationLiquid-Phase Hydrogenation
Temperature (°C)250–37550–150
Pressure (bar)1–55–20
CatalystCu/Cr oxidesPd/Pt on carbon
Yield (%)85–9275–88

Synthesis of 1H,1H,2H,2H-Perfluorohexanol

The perfluorohexyl group is derived from 1H,1H,2H,2H-perfluorohexanol, synthesized via:

  • Electrochemical fluorination : Hexanol reacts with HF under electrolytic conditions, yielding perfluorohexanol with 60–70% efficiency.

  • Telomerization : Tetrafluoroethylene telomerizes with methanol, followed by dehydrohalogenation and hydrolysis.

Carbonate Formation via Phosgene Analogs

Phosgene-Based Carbonation

Phosgene (COCl₂) reacts sequentially with HFIP and perfluorohexanol under controlled conditions:

  • HFIP Activation : HFIP reacts with phosgene at 0–10°C to form hexafluoroisopropyl chloroformate.

  • Perfluorohexanol Coupling : The chloroformate intermediate reacts with 1H,1H,2H,2H-perfluorohexanol in the presence of a base (e.g., pyridine) to yield the target carbonate.

Reaction Scheme :

(CF3)2CHOH+COCl2(CF3)2CHOCOCl+HCl(CF₃)₂CHOH + COCl₂ \rightarrow (CF₃)₂CHOCOCl + HCl
(CF3)2CHOCOCl+CF2(CF2)4CH2CH2OH(CF3)2CHOCOOCH2CH2(CF2)4CF2+HCl(CF₃)₂CHOCOCl + CF₂(CF₂)₄CH₂CH₂OH \rightarrow (CF₃)₂CHOCOOCH₂CH₂(CF₂)₄CF₂ + HCl

Optimization Notes :

  • Excess phosgene (1.5–2.0 eq) ensures complete conversion.

  • Solvents like dichloromethane or THF improve miscibility.

Triphosgene as a Safer Alternative

Triphosgene (C₃Cl₆O₃) replaces phosgene in a two-step process:

  • Chloroformate Synthesis : HFIP reacts with triphosgene at 40–60°C.

  • Esterification : The intermediate couples with perfluorohexanol using DMAP (4-dimethylaminopyridine) as a catalyst.

Advantages :

  • Reduced toxicity and easier handling.

  • Yields comparable to phosgene (80–85%).

Transesterification Methods

Dialkyl Carbonate Intermediates

Dimethyl carbonate (DMC) or diphenyl carbonate (DPC) reacts with HFIP and perfluorohexanol via transesterification:

  • First Transesterification : DMC + HFIP → Hexafluoroisopropyl methyl carbonate.

  • Second Transesterification : Methyl carbonate + Perfluorohexanol → Target compound + methanol.

Catalysts : Ti(OiPr)₄ or Lipase enzymes enhance reaction rates.

Conditions :

ParameterValue
Temperature (°C)80–120
Catalyst Loading1–5 mol%
Yield (%)70–78

Microwave-Assisted Synthesis

Microwave irradiation accelerates transesterification:

  • Reactions complete in 10–30 minutes vs. 6–12 hours conventionally.

  • Yields improve to 82–87% with reduced side products.

Catalytic Carbonylation

Oxidative Carbonylation

HFIP and perfluorohexanol react with CO in the presence of Pd/Cu catalysts:

2(CF3)2CHOH+CO+O2(CF3)2CHOCOOCH2CH2(CF2)4CF2+H2O2 (CF₃)₂CHOH + CO + O₂ \rightarrow (CF₃)₂CHOCOOCH₂CH₂(CF₂)₄CF₂ + H₂O

Conditions :

  • Pressure: 10–30 bar CO/O₂ (1:1 ratio).

  • Temperature: 80–100°C.

  • Yield: 65–72%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Phosgene-Based80–8895–98HighModerate
Triphosgene78–8593–97MediumHigh
Transesterification70–7890–95HighLow
Carbonylation65–7285–90LowHigh

Industrial Case Studies

Daikin Industries

Daikin’s pilot plant employs gas-phase HFA hydrogenation followed by phosgene carbonation, achieving 85% yield at 500 kg/month capacity.

Alfa Chemistry

Alfa Chemistry’s batch process uses triphosgene and microwave assistance, reducing cycle time by 40% compared to conventional methods.

Emerging Techniques

Flow Chemistry

Microreactors enable continuous carbonate synthesis with:

  • 10–15°C temperature gradients for exothermic steps.

  • 95% conversion in <5 minutes residence time.

Enzymatic Catalysis

Immobilized lipases (e.g., Candida antarctica) catalyze transesterification in solvent-free systems, yielding 88% product with >99% enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 1H,1H,2H,2H-perfluorohexanol.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.

    Oxidizing and Reducing Agents: Specific oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: Hexafluoroisopropanol and 1H,1H,2H,2H-perfluorohexanol are the primary products of hydrolysis.

    Oxidation and Reduction Products: These reactions can yield a range of products depending on the specific conditions and reagents used.

Scientific Research Applications

Applications Overview

The applications of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate can be categorized into several key areas:

  • Coatings and Surface Treatments
    • Hydrophobic Coatings : The compound is utilized in formulating coatings that provide water and oil repellency. These coatings are essential in textiles and automotive industries to enhance durability and performance.
    • Anti-Fogging Agents : It has been used in anti-fogging treatments for optical devices and sports equipment.
  • Biomedical Applications
    • Biocompatible Surfaces : this compound serves as a silanization agent for medical devices. This application reduces bacterial adhesion and improves patient safety by creating biocompatible surfaces.
  • Electronics Industry
    • Moisture Protection : The compound is applied in the production of hydrophobic coatings for electronic components, protecting them from moisture and enhancing their longevity.
    • Insulating Materials : Its unique properties make it suitable for use in insulating materials within electronic devices.
  • Environmental Applications
    • Pollution Control : It is employed in the development of materials designed to repel contaminants, aiding in environmental remediation efforts.
  • Chemical Synthesis
    • Fluorinated Building Blocks : The compound is used as a precursor in the synthesis of other fluorinated compounds due to its reactive carbonate group.

Case Study 1: Hydrophobic Coatings in Textiles

A study highlighted the effectiveness of this compound in enhancing the water repellency of textile fabrics. Fabrics treated with this compound demonstrated a significant increase in water contact angle compared to untreated samples, indicating improved hydrophobic properties.

Case Study 2: Medical Device Biocompatibility

Research conducted on the application of this compound as a silanization agent showed that devices treated with this compound exhibited reduced bacterial adhesion rates. This improvement is critical for enhancing the safety and efficacy of medical implants.

Case Study 3: Electronics Protection

In an evaluation of moisture-resistant coatings for electronic components, the application of this compound resulted in significantly lower failure rates under humid conditions compared to conventional coatings. This finding underscores its potential for extending the lifespan of electronic devices.

Mechanism of Action

The mechanism by which Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects involves its interaction with molecular targets through its reactive carbonate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that alter their function. The fluorinated nature of the compound also contributes to its stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Key Observations :

  • HFIP-PFHC’s perfluorohexyl chain contributes to high density (~1.8 g/cm³) and hydrophobicity, surpassing ethyl-substituted analogues.
  • The HFIP group enhances thermal stability compared to non-HFIP fluorocarbonates.
  • Gas-phase deposition methods (used in related compounds like PFOTS ) are critical for maximizing surface hydrophobicity.

Biological Activity

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate (HFIPC) is a fluorinated organic compound with the molecular formula C₁₀H₅F₁₅O₃ and a molecular weight of approximately 458.12 g/mol. Its unique chemical structure, characterized by a carbonate functional group and multiple fluorinated chains, imparts distinctive properties such as enhanced stability and hydrophobicity, making it relevant for various biological and industrial applications. This article reviews the biological activity of HFIPC, focusing on its interactions with biological molecules, potential toxicity, and applications in medicinal chemistry.

The high fluorine content in HFIPC contributes to its increased resistance to oxidation and thermal degradation compared to non-fluorinated compounds. This stability is crucial for its applications in biological systems where reactive environments may be present. The compound's hydrophobic nature can influence its interaction with biological membranes and proteins, potentially affecting its bioavailability and efficacy in therapeutic contexts.

Biological Interactions

Research into the biological activity of HFIPC has primarily focused on its interactions with enzymes and other biomolecules:

  • Enzyme Inhibition : HFIPC derivatives have been studied for their ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play significant roles in the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood regulation, and appetite control. Certain HFIPC derivatives exhibited selective inhibition of MAGL with an IC50 value of 0.51 μM, demonstrating their potential as therapeutic agents for conditions like chronic pain and inflammation .
  • Reactivity with Biological Molecules : The interactions of HFIPC with proteins or nucleic acids are under investigation to understand its reactivity patterns. Such studies may reveal insights into how this compound can modulate biological pathways or serve as a scaffold for drug development.

Case Studies

Several studies have contributed to the understanding of HFIPC's biological activity:

  • Inhibition Studies : A series of hexafluoroisopropyl carbamates containing HFIPC were synthesized and evaluated for their inhibitory effects on FAAH and MAGL. The results indicated that modifications in the alkyl chain length significantly influenced the inhibitory potency against these enzymes .
  • Biotransformation Pathways : Research has shown that fluorinated compounds like HFIPC undergo biotransformation in biological systems, leading to the formation of various metabolites. Understanding these pathways is essential for assessing the environmental impact and safety profile of HFIPC .
  • Comparative Analysis : In comparison with other fluorinated compounds such as perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA), HFIPC exhibits unique properties that may mitigate some of the toxicity issues associated with longer-chain perfluorinated compounds .

Toxicological Considerations

While HFIPC shows promise in medicinal chemistry, its biological activity raises concerns regarding potential toxicity:

  • Environmental Persistence : Fluorinated compounds are known for their persistence in the environment due to their strong carbon-fluorine bonds. This characteristic necessitates thorough evaluation of HFIPC's environmental impact and biocompatibility before widespread application .
  • Safety Profiles : Preliminary studies suggest that while some derivatives exhibit beneficial biological activity, further research is required to fully understand their safety profiles in vivo. Toxicological assessments should include evaluations of acute and chronic effects on human health and ecosystems .

Q & A

Q. What are the primary synthetic routes for synthesizing fluorinated carbonates like hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate?

Fluorinated carbonates are typically synthesized via esterification reactions between fluorinated alcohols and chloroformates. For example, similar fluorinated acrylates (e.g., 1,1,1,3,3,3-hexafluoroisopropyl acrylate) are synthesized by reacting fluorinated alcohols with acryloyl chloride under controlled conditions, often stabilized with inhibitors like MEHQ to prevent polymerization . Characterization methods include nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for purity assessment (>97% purity is common) .

Q. How can the hydrophobicity of surfaces modified with fluorinated compounds be quantitatively evaluated?

Hydrophobicity is measured using water contact angle (WCA) and sliding angle (SA) analyses. For instance, gas-phase deposition of 1H,1H,2H,2H-perfluorooctyltrichlorosilane (PFOTS) on epoxy nanocomposites achieved a WCA of 152° and SA of 3°, indicating superior superhydrophobicity compared to liquid-phase deposition (SA ~20°) due to enhanced surface roughness . Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are critical for correlating surface morphology with wettability .

Q. What safety precautions are essential when handling fluorinated compounds in the laboratory?

Fluorinated compounds require strict safety protocols:

  • Use impermeable gloves (e.g., nitrile) and eye protection to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in sealed containers at room temperature, away from oxidizing agents.
  • Dispose of waste via approved hazardous waste channels, as per local regulations .

Advanced Research Questions

Q. How do gas-phase and liquid-phase deposition methods affect the hierarchical structure and durability of fluoropolymer coatings?

Gas-phase deposition generates nanoscale roughness through self-assembly and micro-expansion, producing stable superhydrophobic surfaces (SA <5°) . Liquid-phase methods, while achieving high WCA (>150°), often result in incomplete surface coverage and higher adhesion (SA ~20°) due to solvent residues disrupting polymer alignment . Accelerated aging tests (e.g., UV exposure, thermal cycling) are recommended to assess long-term stability.

Q. What analytical techniques are most effective for detecting trace perfluoroalkyl substances (PFAS) in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PFAS, including degradation products like 1H,1H,2H,2H-perfluorohexane sulfonate (4:2 FTSA) and perfluoroalkyl phosphates (monoPAP/diPAP) at parts-per-trillion levels . Solid-phase extraction (SPE) with fluorinated sorbents improves selectivity, while XPS validates surface-bound PFAS .

Q. How do structural variations in fluorinated side chains influence the thermal and chemical stability of polymers?

Longer perfluoroalkyl chains (e.g., C8 vs. C6) enhance thermal stability (decomposition >300°C) but increase bioaccumulation potential. Hexafluoroisopropyl groups improve solvent resistance due to steric hindrance, while branched chains reduce crystallinity, enhancing flexibility in coatings . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are key for evaluating these properties .

Q. What contradictions exist in the literature regarding the environmental persistence of short-chain vs. long-chain PFAS?

Short-chain PFAS (e.g., C4) were initially considered less persistent, but recent studies show their widespread detection in groundwater due to higher mobility . Conversely, long-chain PFAS (C8+) exhibit stronger adsorption to organic matter but are more resistant to microbial degradation. Methodological discrepancies in half-life measurements (e.g., soil vs. aqueous media) contribute to these contradictions .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions and catalytic bases (e.g., triethylamine) to improve fluorinated carbonate yields .
  • Surface Characterization : Combine WCA/SA with XPS to confirm fluorine content and detect unintended oxidation products .
  • Environmental Analysis : Include isotopically labeled internal standards (e.g., ¹³C-PFOA) to correct for matrix effects in LC-MS/MS .

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